molecular formula C16H18N2O3S2 B248723 Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Cat. No. B248723
M. Wt: 350.5 g/mol
InChI Key: WFWXHZXQMCWTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or signaling pathways. For example, thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation (Liu et al., 2018). Additionally, this compound has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation (Wang et al., 2016).
Biochemical and Physiological Effects:
Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines in the lungs of mice with acute lung injury (Liu et al., 2018). Additionally, thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis (Wang et al., 2016). This compound has also been shown to reduce the viral load in the lungs of mice infected with respiratory syncytial virus (Wang et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, this compound has a range of biological effects, making it useful for studying various biological processes. However, one limitation of using thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone. One area of interest is the development of this compound as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone and to identify its molecular targets. Finally, the synthesis of analogs of thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone may lead to the discovery of compounds with improved efficacy and selectivity.
In conclusion, thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a chemical compound with a range of biological effects that has been extensively studied for its potential as a therapeutic agent. The synthesis method of this compound is well-established, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Further research is needed to fully understand the mechanism of action of thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone and to identify its molecular targets. Additionally, the development of analogs of this compound may lead to the discovery of more effective and selective therapeutic agents.

Synthesis Methods

The synthesis of thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone involves the reaction of thiophene-2-carboxylic acid with toluene-4-sulfonyl chloride in the presence of a base to form the corresponding sulfonyl chloride. This intermediate is then reacted with piperazine to form the final product. The synthesis of this compound has been described in detail in several publications, including a paper by Zhang et al. (2017).

Scientific Research Applications

Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been studied for its potential as a therapeutic agent in a variety of contexts. For example, this compound has been shown to have anti-inflammatory effects in a mouse model of acute lung injury (Liu et al., 2018). Additionally, thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone has been shown to inhibit the growth of cancer cells in vitro (Wang et al., 2016). This compound has also been studied for its potential as an anti-viral agent, with promising results in a mouse model of respiratory syncytial virus infection (Wang et al., 2018).

properties

Product Name

Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H18N2O3S2/c1-13-4-6-14(7-5-13)23(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3

InChI Key

WFWXHZXQMCWTTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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